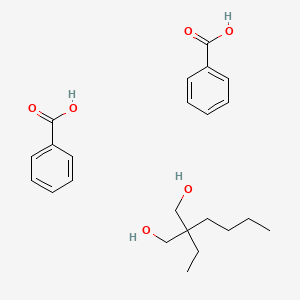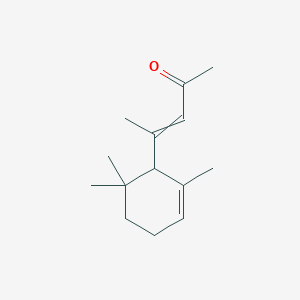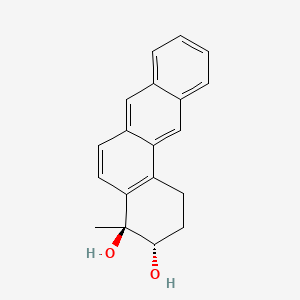
trans-4-Methyl-1,2,3,4-tetrahydrobenz(a)anthracene-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-4-Methyl-1,2,3,4-tetrahydrobenz(a)anthracene-3,4-diol: is a polycyclic aromatic hydrocarbon (PAH) derivative. This compound is of significant interest due to its potential biological activities and its role as an intermediate in the metabolic activation of PAHs, which are known for their carcinogenic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Methyl-1,2,3,4-tetrahydrobenz(a)anthracene-3,4-diol typically involves the dihydroxylation of the corresponding tetrahydrobenz(a)anthracene derivative. This can be achieved using osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO) under mild conditions .
Industrial Production Methods: The process would need to be optimized for yield and purity, considering the potential hazards associated with PAHs .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diol to its corresponding tetrahydro derivative.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Quinones and other oxidized PAH derivatives.
Reduction: Tetrahydro derivatives.
Substitution: Various alkylated or acylated PAH derivatives.
Scientific Research Applications
Chemistry: The compound is used as a model substrate in studies of PAH metabolism and the formation of DNA adducts, which are critical in understanding the mechanisms of PAH-induced carcinogenesis .
Biology: In biological research, it serves as a probe to study the enzymatic pathways involved in PAH metabolism, particularly the role of cytochrome P450 enzymes .
Medicine: The compound’s derivatives are investigated for their potential anti-cancer properties, given their ability to form DNA adducts and induce apoptosis in cancer cells .
Industry: While direct industrial applications are limited, the compound’s study contributes to the development of safer industrial processes involving PAHs and the mitigation of their environmental impact .
Mechanism of Action
The compound exerts its effects primarily through the formation of DNA adducts. Upon metabolic activation by cytochrome P450 enzymes, it forms reactive intermediates that can covalently bind to DNA, leading to mutations and potentially carcinogenesis. The key molecular targets include DNA bases, and the pathways involved are those related to PAH metabolism and DNA repair mechanisms .
Comparison with Similar Compounds
- Benz(a)anthracene-3,4-diol
- Benzo(a)pyrene-7,8-diol
- Chrysene-1,2-diol
Comparison: Compared to these similar compounds, trans-4-Methyl-1,2,3,4-tetrahydrobenz(a)anthracene-3,4-diol is unique due to its specific methyl substitution, which can influence its metabolic activation and the types of DNA adducts formed. This uniqueness makes it a valuable compound for studying the structure-activity relationships in PAH-induced carcinogenesis .
Properties
CAS No. |
94849-76-0 |
|---|---|
Molecular Formula |
C19H18O2 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
(3S,4S)-4-methyl-2,3-dihydro-1H-benzo[a]anthracene-3,4-diol |
InChI |
InChI=1S/C19H18O2/c1-19(21)17-8-6-14-10-12-4-2-3-5-13(12)11-16(14)15(17)7-9-18(19)20/h2-6,8,10-11,18,20-21H,7,9H2,1H3/t18-,19-/m0/s1 |
InChI Key |
HNTPRPWTHDEASX-OALUTQOASA-N |
Isomeric SMILES |
C[C@]1([C@H](CCC2=C1C=CC3=CC4=CC=CC=C4C=C23)O)O |
Canonical SMILES |
CC1(C(CCC2=C1C=CC3=CC4=CC=CC=C4C=C23)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[2,3-b]pyridine-3,6-dicarboxylic acid](/img/structure/B14339705.png)
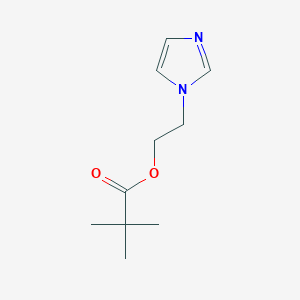
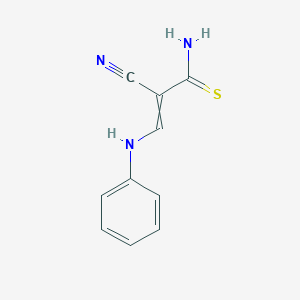
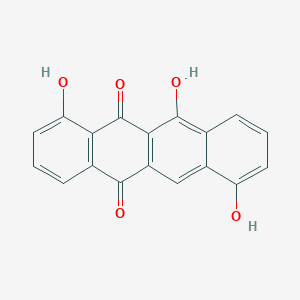

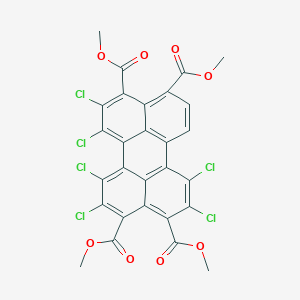
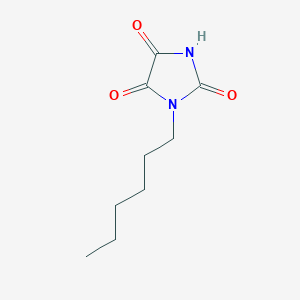
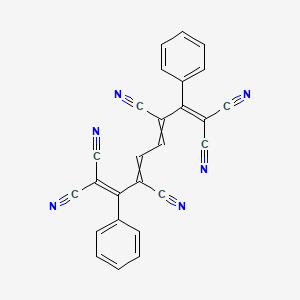
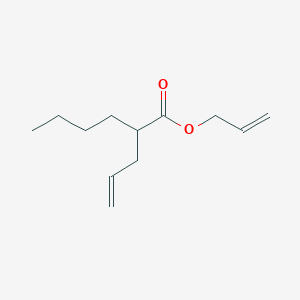
![2-[1-(Benzenesulfonyl)ethyl]-4-chloro-1-nitrobenzene](/img/structure/B14339766.png)

